Substitution Pattern Specificity: Role as the Definitive Zibotentan Intermediate Precursor
3-Methoxy-5-methylpyrazine-2-carboxylic acid is the direct precursor to the 3-methoxy-5-methylpyrazin-2-amine fragment that is incorporated into Zibotentan (ZD4054), a selective endothelin-A receptor antagonist [1]. The regioisomer 5-methoxy-3-methylpyrazine-2-carboxylic acid (CAS 1262860-60-5) would yield a different amine (5-methoxy-3-methylpyrazin-2-amine) that cannot produce the identical sulfonamide pharmacophore. Zibotentan itself demonstrates an IC50 of 21 nM against human recombinant ETA receptor versus >10,000 nM against ETB, a selectivity window of >476-fold that depends on the precise 3-methoxy-5-methyl substitution geometry .
| Evidence Dimension | Substitution pattern specificity for endothelin-A antagonist pharmacophore |
|---|---|
| Target Compound Data | 3-methoxy-5-methyl substitution pattern (CAS 1781027-70-0) |
| Comparator Or Baseline | Regioisomer: 5-methoxy-3-methylpyrazine-2-carboxylic acid (CAS 1262860-60-5); Des-methoxy analog: 5-methylpyrazine-2-carboxylic acid (CAS 5521-55-1) |
| Quantified Difference | Zibotentan ETA IC50 = 21 nM; ETB IC50 >10,000 nM (selectivity ratio >476-fold). Incorrect regioisomer would produce a different amine and cannot yield the identical pharmacophore with this selectivity profile. |
| Conditions | Human recombinant ETA and ETB receptor binding assays (Zibotentan final drug substance data) |
Why This Matters
For procurement decisions in pharmaceutical intermediate supply chains, the exact 3-methoxy-5-methyl regioisomer is mandatory to produce the clinically validated ETA-selective antagonist Zibotentan; substitution with any other regioisomer yields a different chemical entity with unknown pharmacological properties.
- [1] Brear, C.; Hogan, P.; Montgomery, F. (AstraZeneca AB). Ethanolamine salt of N-(3-methoxy-5-methylpyrazin-2-yl)-2-(4-[1,3,4-oxadiazole-2-yl]phenyl)pyridine-3-sulphonamide. WO 2007010235. View Source
